molecular formula C10H16 B6196786 1-ethyl-1-ethynylcyclohexane CAS No. 2680536-29-0

1-ethyl-1-ethynylcyclohexane

Cat. No.: B6196786
CAS No.: 2680536-29-0
M. Wt: 136.2
InChI Key:
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Description

1-Ethyl-1-ethynylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with both an ethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the alkylation of 1-ethynylcyclohexanol. The process involves the reaction of 1-ethynylcyclohexanol with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of 1-ethylcyclohexane.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-1-ethynylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Ethynylcyclohexanol: Shares the ethynyl group but lacks the ethyl substitution.

    1-Ethylcyclohexanol: Contains the ethyl group but lacks the ethynyl substitution.

    1-Ethynyl-1-cyclohexanol: Similar structure but with a hydroxyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups on the cyclohexane ring. This dual substitution provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2680536-29-0

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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